Salmon Luteinizing Hormone-Releasing Hormone (sLHRH) is a decapeptide hormone naturally occurring in the brains of salmon and other teleost fish. [, , ] It belongs to the gonadotropin-releasing hormone (GnRH) family of peptides. [, ] The primary role of sLHRH in fish is to stimulate the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH) from the pituitary gland, thereby regulating reproductive processes. [, , ] sLHRH has been investigated for its potential applications in both fish and mammalian models. [, , , , ]
Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 is a peptide compound that is primarily recognized as a modified form of Luteinizing Hormone-Releasing Hormone. This compound plays a significant role in the regulation of reproductive hormones and is involved in endocrine signaling. Its structure consists of a sequence of amino acids, including a pyrrolidone derivative at the N-terminus, which is crucial for its biological activity. The presence of D-Leucine in its sequence indicates that it features a chiral center, potentially influencing its stability and biological efficacy compared to its L-isomer .
This peptide is classified under the category of gonadotropin-releasing hormones and is specifically noted for its application in reproductive health. The molecular formula for Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 is C60H73N15O13, with a molecular weight of approximately 1212.36 g/mol . It is often referred to by various synonyms, including Salmon Gonadotropin-Releasing Hormone and Luteinizing Hormone-Releasing Hormone (salmon) .
The synthesis of Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally involves several key steps:
Alternative methods may include liquid-phase synthesis or microwave-assisted synthesis to enhance efficiency and yield.
The automated peptide synthesizers used in industrial production streamline these processes, allowing for large-scale production while maintaining high purity levels.
The molecular structure of Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 reveals several functional groups characteristic of peptides, including amide bonds and various side chains that contribute to its biological function. The structural formula can be represented as follows:
The presence of specific residues such as tryptophan and tyrosine plays a critical role in its interaction with hormone receptors, influencing its biological activity .
Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 can undergo various chemical reactions, including:
Common reagents for these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and specific amino acid derivatives for substitution reactions. The products formed from these reactions can lead to modifications that may alter the peptide's pharmacological properties .
Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 acts primarily as an agonist for Luteinizing Hormone-Releasing Hormone receptors. Its mechanism involves binding to these receptors, stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This action is crucial for reproductive health and the regulation of sexual development . Interaction studies often utilize radiolabeled ligands or fluorescent tags to monitor binding affinities and kinetics, providing insights into its efficacy as a therapeutic agent.
Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 exhibits several notable physical properties:
The compound has various chemical properties that influence its stability and reactivity:
These properties make it suitable for various applications in biomedical research .
Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 has several applications in scientific research, particularly in endocrinology. Its unique structure allows for specific interactions with hormone receptors, making it valuable in therapeutic applications related to reproductive disorders and hormone-related conditions. Furthermore, comparative studies with other similar peptides have highlighted differences in receptor selectivity and efficacy, providing insights into structure-function relationships within this class of compounds .
The discovery and development of Gonadotropin-Releasing Hormone (GnRH) analogs represents a pivotal advancement in neuroendocrinology that began with the isolation of the native decapeptide (Glp-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) from mammalian hypothalamus in the early 1970s. This breakthrough revealed the master regulatory molecule controlling the hypothalamic-pituitary-gonadal axis through stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release [1] [5]. The native GnRH structure served as the essential template for developing analogs with enhanced stability and receptor binding properties. Early structural modification efforts focused on position 6 substitutions, where replacement of the glycine residue with D-amino acids yielded analogs exhibiting dramatically increased half-lives and potency. Seminal work demonstrated that D-amino acid substitutions at position 6 conferred protease resistance against cleavage enzymes while maintaining receptor-binding capability [1] [4]. This discovery catalyzed the development of first-generation clinical analogs like goserelin (D-Lys⁶-GnRH) and triptorelin (D-Trp⁶-GnRH) [1] [6]. The peptide Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂ emerged from subsequent explorations beyond position 6 modifications, incorporating substitutions at positions 7 and 8 (Leu⁷ and Pro⁸) to investigate their combined effects on conformational stability and receptor interaction dynamics [5] [6]. This analog exemplifies the rational design approaches that have defined the GnRH analog development timeline, where systematic amino acid substitutions have yielded compounds with diverse pharmacological profiles while maintaining the core conserved residues essential for receptor activation [1] [5].
Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂ occupies a distinctive niche within the GnRH superfamily due to its unique substitution pattern that differentiates it from both native GnRH and clinically established analogs. While conserving the N-terminal pyroGlu-His-Trp-Ser tetra-peptide motif critical for receptor activation, it features significant C-terminal modifications: Gly⁶ (preserving the native residue), Trp⁷ (replacing Leu⁷), and Leu⁸ (replacing Arg⁸), followed by Pro⁹-Gly¹⁰-NH₂ [5] [6]. These substitutions represent a deliberate departure from conventional modification strategies focused exclusively on position 6, instead targeting residues involved in receptor conformation stabilization. The conservation of the N-terminal signaling domain (positions 1-4) aligns with evolutionary findings that this region has been preserved across vertebrate GnRH isoforms for approximately 500 million years, underscoring its fundamental role in receptor interaction [5]. In contrast, the C-terminal region exhibits greater evolutionary plasticity, serving as a structural scaffold that influences metabolic stability without directly participating in receptor activation [1] [6]. The specific Trp⁷ substitution introduces a bulky aromatic residue that may enhance hydrophobic interactions with receptor subdomains, potentially altering binding kinetics compared to native GnRH. Meanwhile, the Leu⁸ substitution replaces the positively charged Arg⁸ residue that is highly conserved across species, which may impact receptor conformation during activation [5] [6]. This analog's structural features position it within the third generation of GnRH analogs characterized by multi-position substitutions designed to fine-tune receptor selectivity and metabolic stability. Its retention of Gly⁶ distinguishes it from most clinical analogs that feature D-amino acids at this position to confer enzymatic resistance, suggesting potential applications in research exploring receptor binding thermodynamics where the natural residue configuration is preferred [1] [5].
Table 1: Comparative Structural Features of GnRH Peptides
Position | Native GnRH | Common Analog Modifications | Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂ |
---|---|---|---|
1 | pyroGlu | Conserved | pyroGlu (Pyr) |
2 | His | Conserved | His |
3 | Trp | Conserved | Trp |
4 | Ser | Conserved | Ser |
5 | Tyr | Conserved | Tyr |
6 | Gly | D-amino acids (D-Ala, D-Lys, D-Trp) | Gly (native) |
7 | Leu | Occasional substitutions | Trp (substitution) |
8 | Arg | Rarely modified | Leu (substitution) |
9 | Pro | Conserved | Pro |
10 | Gly-NH₂ | Conserved | Gly-NH₂ |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0